N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine
Description
N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with:
- A 4-methoxy group at position 4,
- A 4-(2-propynyloxy)phenoxy group at position 6,
- N,N-dimethylamine at position 2.
The 2-propynyloxy moiety is notable for its role in enhancing lipophilicity and bioactivity, as seen in compounds like clodinafop-propargyl . Synthetic routes for analogous triazine derivatives often involve cyclocondensation or nucleophilic substitution reactions, with characterization via NMR, FT-IR, and X-ray diffraction .
Properties
IUPAC Name |
4-methoxy-N,N-dimethyl-6-(4-prop-2-ynoxyphenoxy)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-5-10-21-11-6-8-12(9-7-11)22-15-17-13(19(2)3)16-14(18-15)20-4/h1,6-9H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVTVLYPYHOQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)OCC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine core: This is achieved by reacting cyanuric chloride with appropriate nucleophiles under controlled conditions.
Introduction of the methoxy and propynyloxy groups: These groups are introduced through nucleophilic substitution reactions, often using methoxy and propynyloxy phenols.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a precursor for bioactive molecules that can inhibit specific enzymes or modulate biological pathways.
Case Study: Enzyme Inhibition
Research indicates that derivatives of triazine compounds exhibit inhibitory effects on serine proteases, which are crucial in numerous physiological processes. For instance, compounds similar to this compound have been shown to inhibit human leukocyte elastase and chymotrypsin-like enzymes. This property is particularly beneficial in developing treatments for degenerative diseases such as emphysema and rheumatoid arthritis .
Agrochemical Applications
The compound's triazine structure is highly relevant in agrochemicals, particularly as herbicides and fungicides. Triazines are known for their effectiveness in controlling a wide range of weeds and pests.
Case Study: Herbicide Development
In agricultural research, triazine derivatives have been employed to create selective herbicides that target specific weed species while minimizing harm to crops. The compound's ability to interact with plant metabolic pathways makes it a candidate for further exploration in herbicide formulation .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material sciences, particularly in the development of UV absorbers and stabilizers.
Case Study: UV Stabilizers
Triazine-based compounds are utilized as UV absorbers in plastics and coatings to enhance durability against photodegradation. For example, similar compounds have been integrated into polymer matrices to improve their stability under UV exposure . This application is critical in industries where material longevity is essential.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of the target compound with similar triazine derivatives:
Biological Activity
N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine is a synthetic compound with a complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C15H16N4O3
- Molecular Weight : 300.31254 g/mol
- CAS Number : 882750-02-9
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Triazine Core : The initial step involves the synthesis of the triazine ring using appropriate precursors.
- Substitution Reactions : Subsequent reactions introduce the methoxy and phenoxy groups at specific positions on the triazine ring.
- Dimethylation : Finally, dimethylation is performed to achieve the desired amine structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazine have shown effectiveness against various bacterial strains and fungi.
Antitumor Activity
Some studies have reported that triazine derivatives possess antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific case studies have demonstrated that these compounds can inhibit tumor growth in animal models.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It potentially modulates receptor activity related to neurotransmission or hormonal signaling.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of various triazine derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Cancer Cell Line Study :
- In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Data Table
Q & A
Q. What are the recommended safety protocols for handling N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine in laboratory settings?
- Methodological Answer : The compound is classified under GHS hazard categories for acute toxicity (oral), skin/eye irritation, and respiratory sensitization. Key precautions include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Ensure fume hoods or local exhaust systems to minimize inhalation risks .
- Emergency measures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage: Keep in a tightly sealed container away from oxidizing agents and moisture .
Q. What synthetic routes are reported for the preparation of this triazine derivative?
- Methodological Answer : A common approach involves sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine:
First substitution : React with 4-methoxyphenol under basic conditions (e.g., DIPEA) at −35°C to introduce the methoxyphenoxy group .
Second substitution : Couple with 4-(2-propynyloxy)phenol using a catalyst like TMSOTf at −40°C in dichloromethane (DCM) .
Final dimethylamine introduction : Use dimethylamine gas or aqueous solution under controlled pH (7–9) to avoid side reactions .
Yields typically range from 60–75%, with purification via column chromatography (ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing intermediates during synthesis?
- Methodological Answer :
- NMR : - and -NMR are critical for verifying substitution patterns. For example, the methoxy group appears as a singlet at δ 3.8–3.9 ppm, while the triazine ring carbons resonate at δ 165–170 ppm .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR : Stretching frequencies for C≡C (propynyl group) at ~2100 cm and triazine C-N at ~1550 cm validate structural motifs .
Advanced Research Questions
Q. How can solvent selection influence coupling efficiency during the synthesis of the triazine core?
- Methodological Answer : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilic substitution by stabilizing transition states. For example:
- DCM improves reactivity of 4-(2-propynyloxy)phenol due to its low polarity, reducing side reactions .
- Adding molecular sieves (3Å) in DCM/ether mixtures removes trace water, critical for avoiding hydrolysis of the triazine intermediate .
- Avoid DMF or DMSO, which can coordinate with Lewis acid catalysts (e.g., TMSOTf), reducing reaction rates .
Q. What strategies resolve contradictions in -NMR data for triazine intermediates with overlapping proton signals?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons. For example, HMBC can distinguish between methoxy (δ 3.8 ppm) and propynyl protons (δ 4.7 ppm) .
- Deuterated solvents : Switching from CDCl to DMSO-d may resolve splitting patterns by altering solubility and spin-spin coupling .
- Variable-temperature NMR : Heating to 50°C reduces signal broadening caused by slow rotational isomerism in the triazine ring .
Q. How do substituents on the triazine ring affect its hydrolytic stability in aqueous media?
- Methodological Answer :
- Electron-withdrawing groups : The methoxy group at position 4 stabilizes the triazine ring against hydrolysis by donating electron density via resonance .
- Steric effects : Bulky substituents like the propynyloxy-phenoxy group at position 6 hinder nucleophilic attack at the triazine core, increasing half-life in pH 7.4 buffers by ~48 hours compared to unsubstituted analogs .
- Accelerated degradation studies : Monitor stability under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions using HPLC-UV to quantify degradation products (e.g., desmethyl derivatives) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., acetylcholinesterase) to model interactions. The propynyloxy group’s linear geometry enhances π-π stacking with aromatic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2Å) and hydrogen bond occupancy (>80%) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity (IC) to optimize lead compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for the final dimethylamine substitution step?
- Methodological Answer :
- Source of variability : Excess dimethylamine (≥2 equiv.) and reaction time (12–24 hrs) significantly impact yields. Shorter durations (<6 hrs) result in incomplete substitution, leaving chloro-triazine byproducts .
- Mitigation : Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) and quench with ice water to isolate pure product .
- Byproduct identification : LC-MS can detect residual intermediates (m/z = [M-Cl]) for reprocessing .
Experimental Design Considerations
Q. What controls are essential when evaluating the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
